(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide
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Overview
Description
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide is an organic compound characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a naphthylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide typically involves the reaction of 2-methoxybenzaldehyde with 1-naphthylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and methoxyphenyl moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(4-methoxyphenyl)-N-1-naphthylacrylamide: Similar structure but with a different position of the methoxy group.
(2E)-2-cyano-3-(2-hydroxyphenyl)-N-1-naphthylacrylamide: Hydroxy group instead of methoxy, affecting its reactivity and interactions.
(2E)-2-cyano-3-(2-methoxyphenyl)-N-2-naphthylacrylamide: Variation in the position of the naphthyl group.
Uniqueness
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-20-12-5-3-8-16(20)13-17(14-22)21(24)23-19-11-6-9-15-7-2-4-10-18(15)19/h2-13H,1H3,(H,23,24)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGNXDTRIURNT-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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